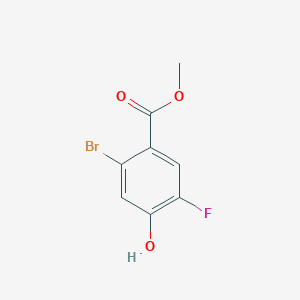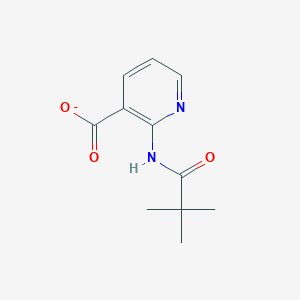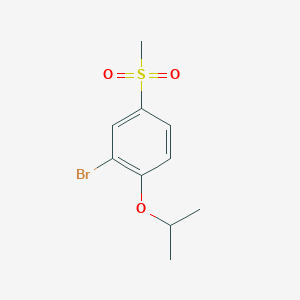![molecular formula C8H3Cl3FN3O B14029296 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine](/img/structure/B14029296.png)
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine is a heterocyclic compound with the molecular formula C8H3Cl3FN3O. This compound is part of the pyrido[4,3-d]pyrimidine family, known for its diverse applications in medicinal chemistry and material science. The presence of multiple halogens and a methoxy group in its structure makes it a compound of interest for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-trichloro-5-methoxy-pyrido[4,3-d]pyrimidine with fluorinating agents to introduce the fluorine atom at the 8th position . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization and halogenation processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, methoxylation, and cyclization steps, often carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and methoxy group contribute to its binding affinity and specificity. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .
Vergleich Mit ähnlichen Verbindungen
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine: Lacks the methoxy group, making it less versatile in certain reactions.
2,4,7-Trichloro-5-methoxy-pyrido[4,3-d]pyrimidine: Lacks the fluorine atom, affecting its reactivity and applications.
2,4,7-Trichloro-8-fluoro-5-methoxy-pyrido[2,3-d]pyrimidine: Different ring structure, leading to different chemical properties and applications.
Uniqueness: These functional groups enhance its binding affinity, reactivity, and versatility in various chemical and biological processes .
Eigenschaften
Molekularformel |
C8H3Cl3FN3O |
|---|---|
Molekulargewicht |
282.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-8-fluoro-5-methoxypyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C8H3Cl3FN3O/c1-16-7-2-4(3(12)6(10)14-7)13-8(11)15-5(2)9/h1H3 |
InChI-Schlüssel |
YBOJCDGFEDMCDV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=C(C2=C1C(=NC(=N2)Cl)Cl)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


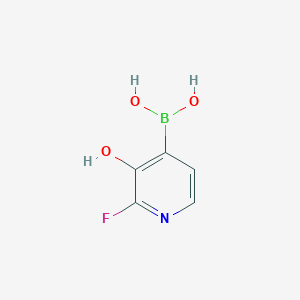
![2-bromo-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B14029231.png)

![6,9-Dimethyl-3-methylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one](/img/structure/B14029236.png)
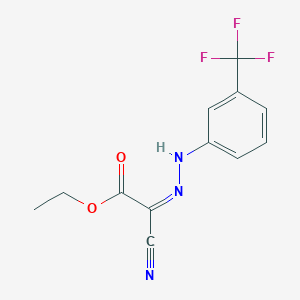
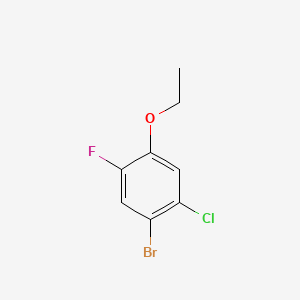
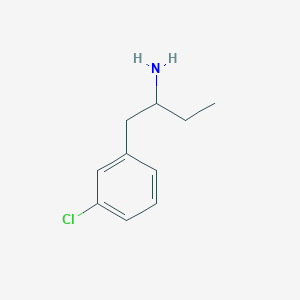
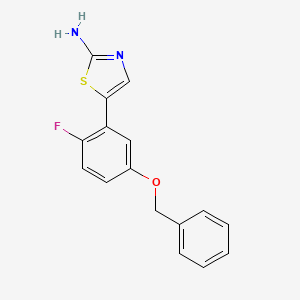
![2-[(4bS)-10-acetyloxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14029262.png)
